molecular formula C11H8F3N3O B8490743 Acetamide, N-(5-amino-8-isoquinolinyl)-2,2,2-trifluoro-

Acetamide, N-(5-amino-8-isoquinolinyl)-2,2,2-trifluoro-

Cat. No.: B8490743
M. Wt: 255.20 g/mol
InChI Key: JEFADAAEPVGCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(5-amino-8-isoquinolinyl)-2,2,2-trifluoro- is a useful research compound. Its molecular formula is C11H8F3N3O and its molecular weight is 255.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(5-amino-8-isoquinolinyl)-2,2,2-trifluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(5-amino-8-isoquinolinyl)-2,2,2-trifluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

N-(5-aminoisoquinolin-8-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)10(18)17-9-2-1-8(15)6-3-4-16-5-7(6)9/h1-5H,15H2,(H,17,18)

InChI Key

JEFADAAEPVGCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(5-nitroisoquinolin-8-yl)trifluoroacetamide (200 mg) were added ethyl acetate (15 ml) and 5% palladium-carbon (wet, 20 mg) and the mixture was stirred at room temperature under hydrogen atmosphere for 1 hr. Tetrahydrofuran was added to the reaction mixture to dissolve the resultant crystals, and palladium catalyst was removed by celite filtration. The solvent was evaporated from the filtrate to give N-(5-aminoisoquinolin-8-yl)trifluoroacetamide as a crude product. Tetrahydrofuran (12 ml), pyridine (62 μl) and phenyl chloroformate (0.10 ml) were added to the obtained crude product, and the mixture was stirred at room temperature for 15 min. The reaction mixture was diluted with dichloromethane, and washed twice with saturated aqueous sodium hydrogen carbonate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was washed with diethyl ether and dried under reduced pressure to give 8-(trifluoroacetylamino)isoquinolin-5-ylcarbamic acid phenyl ester (194 mg).
Name
N-(5-nitroisoquinolin-8-yl)trifluoroacetamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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